ethyl (3R)-3-amino-4,4,4-trifluorobutanoate
Overview
Description
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C6H10F3NO2 This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4,4,4-trifluorobutanoate with a chiral amine under appropriate conditions to introduce the amino group at the desired position. The reaction typically requires a catalyst to ensure the stereoselectivity of the product.
Another approach involves the use of a chiral auxiliary to control the stereochemistry of the product. This method involves the formation of a diastereomeric intermediate, which can be separated and subsequently converted to the desired product through a series of chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-4,4,4-trifluorobutanoate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4,4,4-trifluorobutanoate: Lacks the chiral center, resulting in different stereochemical properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl (3R)-3-amino-4,4,4-trifluoropentanoate: Contains an additional carbon in the backbone, altering its chemical and physical properties.
Properties
IUPAC Name |
ethyl (3R)-3-amino-4,4,4-trifluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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